Spongothymidine
Overview
Description
Mechanism of Action
Target of Action
Spongothymidine, a marine-derived nucleoside, primarily targets the HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the life cycle of HIV, as it is responsible for converting the virus’s RNA into DNA, a necessary step for the virus to replicate within host cells .
Mode of Action
This compound acts as a prodrug that must be phosphorylated to its active form, zidovudine triphosphate (ZDV-TP) . It inhibits the activity of HIV-1 RT via DNA chain termination after incorporation of the nucleotide analogue . This means that once the active form of this compound is incorporated into the growing viral DNA chain, it prevents the addition of further nucleotides, thereby halting the replication of the virus .
Biochemical Pathways
The biochemical pathway of this compound involves its conversion into its active form, ZDV-TP, which then inhibits the HIV-1 RT enzyme . This process disrupts the normal replication cycle of the HIV virus, preventing it from proliferating within the host organism .
Pharmacokinetics
As a prodrug, it is likely absorbed and metabolized into its active form, zdv-tp, which then exerts its therapeutic effects .
Result of Action
The primary result of this compound’s action is the inhibition of HIV replication . By acting as a chain terminator during the reverse transcription process, it prevents the virus from creating new copies of itself within the host’s cells . This can lead to an improvement in immunologic function and a partial reversal of the HIV-induced neurological dysfunction .
Action Environment
This compound was originally isolated from the marine sponge Cryptotethia crypta . The marine environment, with its unique biodiversity, provides a rich source of novel compounds with potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spongothymidine typically involves the extraction from marine sponges, followed by purification processes. The initial extraction is often performed using organic solvents, and the compound is then purified through chromatographic techniques .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost associated with marine extraction. advancements in synthetic biology and biotechnology have opened avenues for the biosynthesis of this compound using genetically engineered microorganisms .
Chemical Reactions Analysis
Types of Reactions
Spongothymidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form derivatives with altered biological activities.
Reduction: Reduction reactions can modify the nucleoside’s structure, potentially enhancing its therapeutic properties.
Substitution: Substitution reactions, particularly at the sugar moiety, can lead to the formation of analogs with different pharmacological profiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the stability of the compound .
Major Products
The major products formed from these reactions are often analogs of this compound with modified biological activities. These analogs are of great interest in drug development and medicinal chemistry .
Scientific Research Applications
Spongothymidine has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying nucleoside chemistry and developing synthetic methodologies.
Biology: this compound is used in research on DNA synthesis and repair mechanisms.
Medicine: The compound has shown potential as an antiviral and anticancer agent. .
Industry: It is utilized in the development of novel pharmaceuticals and biotechnological applications.
Comparison with Similar Compounds
Similar Compounds
Spongouridine: Another nucleoside isolated from the same sponge, with similar biological activities.
Cytarabine: A derivative of spongothymidine used in chemotherapy.
Vidarabine: An antiviral agent derived from this compound
Uniqueness
This compound’s uniqueness lies in its marine origin and the distinct structural features that confer its biological activities. Unlike its synthetic analogs, this compound retains the natural configuration and bioactivity, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7+,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFEITVBNRMK-JAGXHNFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201194189 | |
Record name | 1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201194189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
605-23-2 | |
Record name | 1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=605-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thymine arabinoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201194189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-β-D-arabinofuranosyl-5-methyl-(1H,3H)-pyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.167 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THYMINE ARABINOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS9U4BEG7Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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